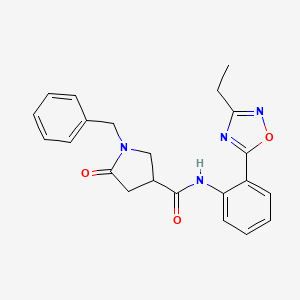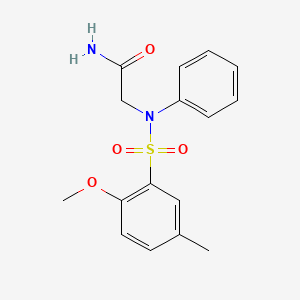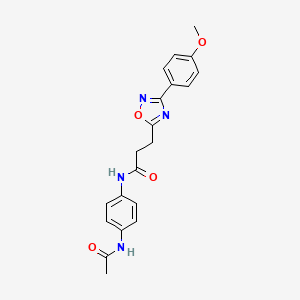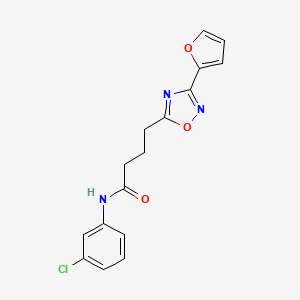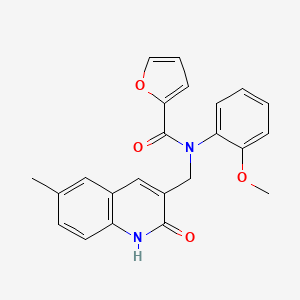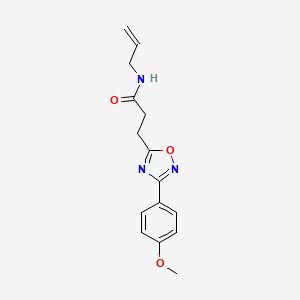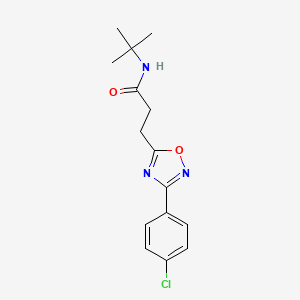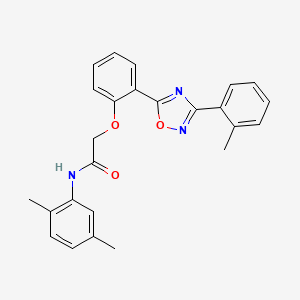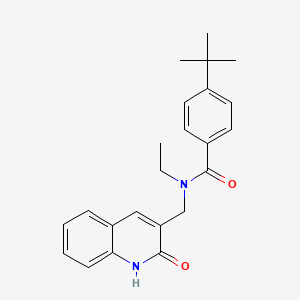
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as 3-Hydroxy-2-methoxy-N-((m-tolyl) methyl) quinoline-4-carboxamide or HMQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
HMQC exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins, including HDAC6, MMP-9, and STAT3. By inhibiting these proteins, HMQC can prevent cancer cell proliferation, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that HMQC has a variety of biochemical and physiological effects, including reducing cancer cell proliferation, inducing apoptosis, reducing inflammation, and promoting neuroprotection. HMQC has also been shown to have minimal toxicity and side effects, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMQC in lab experiments is its high specificity and potency. However, one limitation is that HMQC may not be effective in all disease models, and further research is needed to determine its efficacy in different disease contexts.
Orientations Futures
There are several future directions for HMQC research, including exploring its potential as a therapeutic agent in different disease models, optimizing its chemical structure for improved efficacy, and developing new drug delivery methods to improve its bioavailability.
In conclusion, HMQC is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity and potency, combined with minimal toxicity and side effects, make it a promising candidate for drug development. Further research is needed to explore its efficacy in different disease contexts and optimize its chemical structure for improved efficacy.
Méthodes De Synthèse
HMQC can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-methoxybenzaldehyde with 2-aminomethylquinoline, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields and purity of HMQC.
Applications De Recherche Scientifique
HMQC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that HMQC inhibits the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-7-10-20(14-17)27(25(29)21-11-4-6-13-23(21)30-2)16-19-15-18-9-3-5-12-22(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFWHORUSFMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


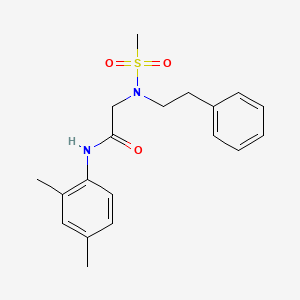
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
